Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-
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Overview
Description
Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- is a derivative of benzoquinoline, a polynuclear azaheterocycle with an extended π-π conjugation.
Preparation Methods
The synthesis of benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- typically involves a two-step process. The first step is the quaternization of the nitrogen heterocycle, followed by a [3+2] dipolar cycloaddition reaction . This method is both straightforward and efficient, allowing for the production of the compound in a laboratory setting. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential as an anticancer agent, particularly against leukemia cells.
Mechanism of Action
The mechanism by which benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- exerts its effects involves interactions with molecular targets such as ATP synthase and topoisomerase II. These interactions disrupt essential cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- can be compared with other benzoquinoline derivatives, such as:
Benzo[f]quinolinium salts (BQS): These compounds also exhibit antimicrobial and anticancer properties but may differ in their specific activity profiles.
Pyrrolobenzo[f]quinolinium cycloadducts (PBQC): These derivatives are synthesized via a cycloaddition reaction and have shown varying degrees of biological activity.
The uniqueness of benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
55901-53-6 |
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Molecular Formula |
C21H18N+ |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,4-dimethyl-3-phenylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C21H18N/c1-15-14-20(17-9-4-3-5-10-17)22(2)19-13-12-16-8-6-7-11-18(16)21(15)19/h3-14H,1-2H3/q+1 |
InChI Key |
UTAGEWCJFVTIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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